molecular formula C9H8O B140024 1-Indanone CAS No. 83-33-0

1-Indanone

Cat. No. B140024
CAS RN: 83-33-0
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Description

1-Indanone is an organic compound with the formula C6H4(CH2)2CO . It is one of two isomeric benzocyclopentanones, the other being 2-indanone . It is a colorless solid . 1-Indanone is a substrate for the enzyme indanol dehydrogenase .


Synthesis Analysis

1-Indanone can be prepared by oxidation of indane or indene . More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular formula of 1-Indanone is C9H8O . Its average mass is 132.159 Da and its mono-isotopic mass is 132.057510 Da .


Chemical Reactions Analysis

1-Indanones have been used in various annulations to construct fused- and spirocyclic frameworks . They have also been involved in solventless aldol condensation reactions .


Physical And Chemical Properties Analysis

1-Indanone is a colorless solid . Its melting point ranges from 38 to 42 °C and its boiling point ranges from 243 to 245 °C .

Scientific Research Applications

Structural and Spectroscopic Analysis

1-Indanone has been a subject of structural and spectroscopic analysis. The study of its crystal structure through X-ray crystallography revealed that it is stabilized by an extensive network of weak hydrogen bonds. Additionally, vibrational analysis and theoretical calculations have been utilized to understand the molecular structure of 1-indanone, enabling insights into the magnitude of intermolecular interactions and providing a comprehensive assignment of its vibrational spectrum (Ruiz et al., 2004).

Synthetic Methods and Biological Activity

Extensive research has focused on the synthesis of 1-indanones due to their broad range of biological activities. Over 100 synthetic methods involving various starting materials have been documented. 1-Indanones and their derivatives exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. They also hold potential in treating neurodegenerative diseases and are effective as insecticides, fungicides, and herbicides (Turek et al., 2017).

Development of 1-Indanone Core

The construction of 1-indanone cores is of significant interest due to their presence in natural products, drugs, and functional materials. Efforts in this area have included transition-metal-catalyzed annulation strategies, with a focus on photocatalytic cyclizations. These methods have facilitated the synthesis of natural products and compounds of biological relevance, highlighting the versatility and utility of 1-indanone in various applications (Das & Dutta, 2021).

Annulations Involving 1-Indanones

Recent advancements in the annulation of 1-indanone core have led to the construction of fused- and spirocyclic frameworks. These new strategies enable the synthesis of carbocyclic as well as heterocyclic skeletons, often with a focus on biologically relevant compounds and natural products. The ability to form these complex structures with stereoselective control underscores the chemical importance of 1-indanone in synthetic chemistry (Das & Dutta, 2022).

Non-Conventional Synthesis Methods

Innovative non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors have been employed for the synthesis of 1-indanones. These methods not only increase the efficiency of the synthesis process but also contribute to the sustainability and 'greenness' of the chemical production of 1-indanones (Oliverio et al., 2014).

Safety And Hazards

1-Indanone is considered harmful if swallowed . It can cause skin irritation and serious eye damage . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1-Indanone has been found to inhibit cystic cell proliferation by reducing abnormally prolonged cilia length in cystic epithelial cells . This suggests that 1-Indanone may hold potential for future therapeutic applications .

properties

IUPAC Name

2,3-dihydroinden-1-one
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InChI

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
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InChI Key

QNXSIUBBGPHDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C21
Source PubChem
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID1058892
Record name 1H-Inden-1-one, 2,3-dihydro-
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Molecular Weight

132.16 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 1-Indanone
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Product Name

1-Indanone

CAS RN

83-33-0, 30286-23-8
Record name 1-Indanone
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Record name 1H-Inden-1-one, 2,3-dihydro-
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Record name 1-INDANONE
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Synthesis routes and methods I

Procedure details

A mixture of the indanone (1.81 g, 11.17 mmole)of Example 1, Step D, cyanoacetic acid (1.05 g, 12.3 mmol) ammonium acetate (0.17 g), acetic acid (0.66 g) and toluene (5 mL) is heated at reflux with water removal (Dean-Stark) for 24 hours (TLC, CH2Cl2 -ethyl acetate 8:2). The toluene is evaporated and the residual yellow solid is redissolved in ethanol (6 mL) containing 2.2 N-KOH (1.4 mL). A solution of KOH (2.2 g, 85) in water (15 mL) is added and the solution is refluxed under nitrogen for 18 hours. The ethanol is evaporated, the residue is diluted with water and extracted with ether (2 times). The aqueous layer is acidified in the cold with 6N-HCl (to pH 3) and extracted with ethyl acetate. The extracts are washed with brine, dried (MgSO4) and evaporated to provide the crude title compound together with traces of unreacted indanone. It is used as such in the next step.
Quantity
1.81 g
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1.05 g
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0.66 g
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5 mL
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CH2Cl2 ethyl acetate
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Synthesis routes and methods II

Procedure details

100 g Tin (IV) chloride is added at 10° C. to a solution of 79 g p-methyl benzoyl chloride and 40 g trimethyl ethene in 100 ml cyclohexane. The reaction mixture is then stirred at 10° C. during 30 min., subsequently poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is added to a solution of 72 g AlCl3 in 200 ml nitropropane, in the course of which the temperature is kept at 25°-30° C. Then the reaction mixture is stirred during five hours at 20° C. After that it is poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is distilled under diminished pressure yielding 45.4 g of the desire indanone. B.p. 95° C./1 mm Hg.
Quantity
100 g
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reactant
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79 g
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40 g
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100 mL
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Synthesis routes and methods III

Procedure details

The above-described aromataic composition of the present process is added in an amount of 1 ppm to the material flour of cakes, and this flour is baked to make cakes. Likewise, a 5 % ethanol solution of the mixture (in the ratio 10:7) of 3-ethyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the material flour but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and this material is baked.
Name
3-ethyl-5,6-methylenedioxyindan-1-one
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3,4-dimethyl-7-methoxyindan-1-one
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Synthesis routes and methods IV

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of cookies, and this materials are baked to form cookies. Likewise, the mixture (in the ratio 2:1) of 2-methyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-hydroxyindan-1-one is dissolved in ethanol in an amount of 5 %, and the solution is added to the materials of cookies in an amount to give 10 ppm by weight of said indanone compounds mixture to the materials of cookies, and the materials are baked.
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Synthesis routes and methods V

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of candies, and candies are prepared therefrom. A 5 % ethanol solution of the mixture (in the ratio 1:1) of 2-isopropyl-4-methyl-7-hydroxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the materials but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and candies are prepared therefrom.
Name
2-isopropyl-4-methyl-7-hydroxyindan-1-one
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0 (± 1) mol
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3,4-dimethyl-7-methoxyindan-1-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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